molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole CAS No. 889860-85-9

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Cat. No. B1674638
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-IBGZPJMESA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are studied. This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Nucleophilic Addition Reactions : The compound undergoes nucleophilic addition reactions, which are essential in the synthesis of various substituted indoles (Pelkey, Barden, & Gribble, 1999).
  • Synthesis of Heterocycles : It is utilized in the synthesis of heterocycles, demonstrating its importance in organic chemistry (Gribble, 2004).

Biological Studies and Potential Applications

  • Role in Stress Responses : This compound, as a derivative of tryptophan, may play a role in stress responses through its interactions with reactive oxygen and nitrogen species (Peyrot & Ducrocq, 2008).
  • Potential in Pharmacology : Some studies have explored the use of similar indole derivatives in pharmacology, indicating a potential area of application for this compound (Tomoo et al., 2014).

Catalysis and Reaction Mechanisms

  • Palladium-Catalyzed Reactions : The compound may be involved in palladium-catalyzed reactions, which are significant in the synthesis of complex molecules (Söderberg, Banini, Turner, Minter, & Arrington, 2008).
  • Rhodium-Catalyzed Synthesis : It may be applicable in Rhodium(III)-catalyzed synthesis, showing the versatility of this compound in organic synthesis (Liu et al., 2013).

Crystallography and Molecular Studies

  • Crystal Structures and DFT Calculations : The compound's derivatives have been studied for their crystal structures and density functional theory calculations, showing the significance in molecular studies (Mannes et al., 2017).

Safety And Hazards

The safety and hazards associated with the compound are assessed. This includes understanding its toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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